molecular formula C17H21NO5 B14532225 Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate CAS No. 62741-63-3

Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate

Cat. No.: B14532225
CAS No.: 62741-63-3
M. Wt: 319.4 g/mol
InChI Key: UALDWOUMOVSZQL-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring fused with a butanedioate moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl oxalate with 5,6,7,8-tetrahydroquinoline under acidic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the specific reaction and conditions used.

Scientific Research Applications

Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that quinoline derivatives can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells. Additionally, the compound may interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate is unique due to its specific ester and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanedioate moiety also differentiates it from other quinoline derivatives, providing unique opportunities for chemical modifications and applications in various fields.

Properties

CAS No.

62741-63-3

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate

InChI

InChI=1S/C17H21NO5/c1-3-22-16(20)14(15(19)17(21)23-4-2)12-7-5-9-13-11(12)8-6-10-18-13/h6,8,10,12,14H,3-5,7,9H2,1-2H3

InChI Key

UALDWOUMOVSZQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCC2=C1C=CC=N2)C(=O)C(=O)OCC

Origin of Product

United States

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